molecular formula C21H13N3O2S B2592851 N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide CAS No. 681173-96-6

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2592851
CAS No.: 681173-96-6
M. Wt: 371.41
InChI Key: WCJUHKKBKHLPBH-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a benzoxazole moiety linked to a benzothiazole-carboxamide scaffold. This dual-ring system confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Patent literature highlights its inclusion in a class of N-[(1,3-benzoxazol-2-yl)-heterocycle]amide derivatives developed for treating Hepatitis B virus (HBV) infections . The compound’s structural complexity allows for interactions with biological targets, such as viral enzymes, through hydrogen bonding and π-π stacking, as inferred from crystallographic studies .

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O2S/c25-20(13-8-9-17-19(11-13)27-12-22-17)23-15-5-3-4-14(10-15)21-24-16-6-1-2-7-18(16)26-21/h1-12H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJUHKKBKHLPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide typically involves the formation of the benzoxazole and benzothiazole rings followed by their coupling. One common method involves the cyclization of 2-aminophenol with appropriate aldehydes or acids to form the benzoxazole ring . Similarly, the benzothiazole ring can be synthesized from 2-aminothiophenol and corresponding aldehydes or acids . The final coupling step involves the reaction of these intermediates under suitable conditions, often using catalysts like dicyclohexylcarbodiimide (DCC) for cyclodesulfurization .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide has shown significant potential in medicinal chemistry due to its biological activities:

  • Antitubercular Activity : The compound has been identified as an inhibitor of the DprE1 enzyme in Mycobacterium tuberculosis, disrupting cell wall synthesis and exhibiting antibacterial properties against tuberculosis bacteria .
  • Anticancer Properties : Various studies have indicated that this compound possesses cytotoxic effects against different cancer cell lines. For instance, it has been tested against human pancreatic adenocarcinoma and lung carcinoma cells, demonstrating promising antiproliferative activity .
  • Anti-inflammatory and Antifungal Activities : Research suggests that benzothiazole derivatives can exhibit anti-inflammatory properties and potential antifungal effects, making them suitable candidates for further therapeutic development .

Biological Applications

The compound's biological applications extend beyond medicinal uses:

  • Antibacterial Agents : Its ability to inhibit bacterial growth positions it as a candidate for developing new antibacterial agents.
  • Anticonvulsant Activity : Similar compounds within the benzothiazole family have shown anticonvulsant properties, indicating potential for this compound to be evaluated for similar effects .

Industrial Applications

In addition to its medicinal properties, this compound is utilized in various industrial applications:

  • Dyes and Pigments : The stable chemical structure of this compound makes it suitable for use in developing dyes and pigments.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • A study published in MDPI highlighted its cytotoxic properties against multiple cancer cell lines and suggested further exploration into its mechanism of action for potential therapeutic applications .
  • Another research effort focused on synthesizing derivatives of benzothiazoles and evaluating their biological activity. The findings indicated that modifications to the benzothiazole structure could enhance efficacy against various diseases .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues in Antiviral Therapeutics

  • N-[(1,3-Benzoxazol-2-yl)-heterocycle]amide Derivatives (EP 2021/082470) :
    These derivatives share the benzoxazole-phenyl-carboxamide backbone but differ in heterocyclic appendages. For example, substitutions with pyridine or imidazole rings enhance HBV inhibition efficacy . The target compound’s benzothiazole-6-carboxamide group may improve solubility compared to bulkier substituents.

  • N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Derivatives (EP 3 348 550A1) :
    These analogs replace the benzoxazole-phenyl group with trifluoromethylbenzothiazole and arylacetamide chains. The trifluoromethyl group increases metabolic stability, while the acetamide linker modulates kinase inhibition (e.g., anticancer applications) .

Kinase Inhibitors and Anticancer Agents

  • Tunlametinib (WHO List 87): Tunlametinib (4-fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide) is a tyrosine kinase inhibitor. Unlike the target compound, its fluorine and iodine substituents enhance target selectivity and pharmacokinetics, particularly in oncology .
  • 2-Azanyl-N-(diphenylmethyl)-1,3-benzothiazole-6-carboxamide: This derivative features a diphenylmethyl group instead of the benzoxazole-phenyl unit.

Antimicrobial and Anti-Inflammatory Agents

  • 3-Chloro-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide :
    This nitro- and chloro-substituted analog demonstrates broad-spectrum antimicrobial activity. The nitro group enhances electrophilicity, facilitating interactions with bacterial enzymes .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Primary Application Reference
Target Compound Benzoxazole-phenyl-benzothiazole None (parent structure) Antiviral (HBV)
Tunlametinib Benzothiazole-carboxamide Fluoro, iodo, hydroxyethoxy Anticancer (kinase inhibition)
N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Trifluoromethylbenzothiazole-acetamide Trifluoromethyl, methoxyphenyl Kinase modulation
Fluorescent Brightener 368 Benzoxazole-ethenyl-phenyl Ethenyl linker, methyl groups Optical materials
3-Chloro-N-(6-nitro-benzothiazol-2-yl)-benzothiophene Nitrobenzothiazole-benzothiophene Nitro, chloro Antimicrobial

Research Findings and Trends

  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance metabolic stability and target affinity . Hydrophilic substituents (e.g., hydroxyethoxy in tunlametinib) improve solubility and bioavailability .
  • Crystallographic Insights : Hydrogen-bonding patterns in benzothiazole derivatives correlate with their ability to form stable co-crystals, aiding drug formulation .

Biological Activity

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H16N2O2S. Its structure features a benzothiazole core linked to a benzoxazole moiety, which is known for conferring various biological activities.

Anticancer Activity

Numerous studies have reported the anticancer properties of benzothiazole and benzoxazole derivatives. For instance:

  • Cell Line Studies : In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells. These compounds were found to induce apoptosis and halt cell cycle progression at specific concentrations (1, 2, and 4 μM) .
  • Mechanism of Action : The mechanism underlying the anticancer effects involves the inhibition of key signaling pathways associated with cell proliferation and survival. Western blot analyses have indicated that these compounds can modulate the expression of apoptosis-related proteins such as Bcl-2 and caspases .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of benzothiazole derivatives:

  • Cytokine Inhibition : Compounds in this class have been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in various experimental models . This suggests a dual action where these compounds not only inhibit cancer cell growth but also mitigate inflammatory responses.

Comparative Biological Activity Table

CompoundAnticancer ActivityAnti-inflammatory ActivityMechanism of Action
This compoundSignificant against A431, A549, H1299Reduces IL-6 and TNF-α levelsInduces apoptosis; inhibits cell cycle progression
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineSignificant against multiple cancer linesModerateModulates apoptosis-related proteins

Case Studies

A notable study investigated a series of benzothiazole derivatives for their anticancer properties. Among these, compound B7 (similar in structure to this compound) demonstrated potent inhibitory effects on cancer cell proliferation and migration . The study utilized various assays including MTT assays for cytotoxicity and wound healing assays for migration assessment.

Q & A

Q. What experimental methods are recommended for structural characterization of N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide?

Answer: Structural characterization typically employs single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement and ORTEP-3 for graphical representation of crystallographic data . Key steps include:

  • Crystallization optimization : Solvent screening (e.g., THF/DCM mixtures) to obtain high-quality crystals.
  • Data collection : Synchrotron or laboratory X-ray sources for high-resolution datasets.
  • Refinement : SHELXL’s least-squares algorithms to resolve bond lengths, angles, and torsional parameters .
  • Validation : Tools like WinGX to verify geometric plausibility and absence of crystallographic disorders .

Table 1 : Example crystallographic parameters (hypothetical data):

ParameterValue
Space groupP2₁/c
Unit cell dimensionsa=10.21 Å, b=12.34 Å
R-factor0.035

Q. How can researchers assess the compound's inhibitory activity against BRAF kinases?

Answer: Use biochemical assays such as:

  • ELISA-based kinase assays : Measure IC₅₀ values using purified BRAF<sup>V600E</sup> and ATP analogs .
  • Cellular assays : Monitor MAPK pathway suppression via Western blotting for phosphorylated ERK in melanoma cell lines (e.g., A375) .
  • Analytical Ultracentrifugation (AUC) : Quantify BRAF dimerization states under varying inhibitor concentrations (e.g., 0.1–10 µM) to correlate inhibition with dimer stability .

Advanced Research Questions

Q. How does this compound induce BRAF dimer conformations, and how can conflicting data on αC-helix positioning be resolved?

Answer: The compound stabilizes αC-in/αC-in BRAF dimers , as shown by:

  • Mutational analysis : Critical residues (R509, W450, R506) mediate dimer stabilization .
  • Limited proteolysis : Differential digestion patterns confirm αC-helix orientation shifts in inhibitor-bound vs. unbound states .

Contradiction resolution : Discrepancies in αC-out vs. αC-in conformations arise from:

  • Crystallographic vs. solution-state data : SC-XRD may miss dynamic equilibria resolved by AUC or hydrogen-deuterium exchange (HDX) mass spectrometry .
  • Inhibitor concentration effects : Sub-saturating doses paradoxically activate RAF dimers, requiring dose-response profiling .

Table 2 : Key residues in BRAF dimer stabilization:

ResidueRoleMethod of Validation
R509Stabilizes αC-in conformationMutagenesis + AUC
W450Mediates interprotomer contactsHDX-MS

Q. What experimental strategies address resistance mechanisms in BRAF<sup>V600E</sup>-driven cancers treated with this compound?

Answer: Resistance often involves MAPK pathway reactivation or splice variants lacking RAS-binding domains . Mitigation strategies include:

  • Combinatorial screens : Pair with MEK inhibitors (e.g., trametinib) or ERK inhibitors to block compensatory signaling .
  • Bivalent inhibitor design : Link two pharmacophores to enforce αC-out/αC-out dimer conformations, reducing paradoxical activation .
  • Resistance modeling : Generate BRAF<sup>V600E</sup> splice variant cell lines and assess inhibitor efficacy via CRISPR-Cas9 editing .

Q. How can researchers validate the compound's anti-HBV activity as claimed in patent EP 2021/082470?

Answer: Follow virological assays :

  • HBV DNA quantification : Use qPCR to measure viral load reduction in HepG2.2.15 cells treated with 1–50 µM compound .
  • cccDNA suppression : Southern blotting to assess covalently closed circular DNA levels post-treatment.
  • Mechanistic studies : Surface plasmon resonance (SPR) to test direct binding to HBV polymerase or capsid proteins .

Methodological Guidance for Data Contradictions

Q. How to resolve discrepancies between biochemical potency (IC₅₀) and cellular activity (EC₅₀) for this compound?

Answer: Discrepancies may stem from:

  • Cell permeability issues : Perform logP measurements (e.g., shake-flask method) or use prodrug strategies.
  • Off-target effects : Employ kinome-wide profiling (e.g., KINOMEscan) to rule out non-BRAF targets .
  • Microenvironment factors : Test under hypoxic conditions (5% O₂) to mimic tumor physiology .

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